molecular formula C8H15NO2 B12105256 N-(2-hydroxycyclohexyl)acetamide CAS No. 62001-08-5

N-(2-hydroxycyclohexyl)acetamide

Cat. No.: B12105256
CAS No.: 62001-08-5
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)acetamide: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a hydroxy group attached to a cyclohexyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)acetamide can be achieved through the N-acylation of amines using esters as the acyl source. A common method involves using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . This method is cost-effective and straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acetamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or other derivatives.

Comparison with Similar Compounds

Biological Activity

N-(2-hydroxycyclohexyl)acetamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound is characterized by a cyclohexyl group with a hydroxyl group at the 2-position, combined with an acetamide functional group. This unique structure contributes to its diverse pharmacological properties and potential therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, particularly in models of arthritis.
  • Antioxidant Effects : It has been observed to decrease oxidative stress markers, suggesting potential neuroprotective effects.
  • Regulation of Signaling Pathways : this compound may modulate important signaling pathways such as RANK/RANKL, which are involved in inflammatory processes.

Comparative Analysis of Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxyphenyl)acetamideHydroxyl group on phenolAnti-inflammatory, anticancer
N-(2-hydroxy-5-nitrophenyl)acetamideNitrophenol derivativeAntimicrobial
N-(4-hydroxyphenyl)acetamideHydroxyl group on para-positionAnalgesic properties
N-(2-hydroxy-4-methylphenyl)acetamideMethyl substitution on phenolPotentially neuroprotective
This compound Cyclohexane structureUnique pharmacokinetic properties

This table illustrates that while many acetamides exhibit beneficial biological activities, the cyclohexane structure of this compound may influence its pharmacokinetics and interactions within biological systems differently compared to its phenolic counterparts.

Case Studies and Research Findings

A significant study investigated the effects of this compound in a collagen-induced arthritis (CIA) model. In this study, treatment with the compound resulted in:

  • Reduction in Clinical Symptoms : Significant decreases in paw volume and arthritic scores were observed.
  • Decreased Pro-inflammatory Markers : Levels of IL-1β and TNF-α were significantly reduced (p < 0.01).
  • Modulation of RANK/RANKL Pathway : The expression of RANKL and associated mediators was suppressed, indicating a potential mechanism for its antiarthritic effects .

Properties

CAS No.

62001-08-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)

InChI Key

AGGYRMQIIFNGRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCC1O

Origin of Product

United States

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